molecular formula C4HCl2NOS B132737 2-Chloro-1,3-thiazole-5-carbonyl chloride CAS No. 148637-74-5

2-Chloro-1,3-thiazole-5-carbonyl chloride

Cat. No. B132737
CAS RN: 148637-74-5
M. Wt: 182.03 g/mol
InChI Key: GZSJPOBGZMUSPV-UHFFFAOYSA-N
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Description

2-Chloro-1,3-thiazole-5-carbonyl chloride (CTCC) is a chemical compound with a wide range of applications in the scientific research field. It is a versatile reagent that is used in the synthesis of various compounds and has been used in the study of biochemical and physiological effects.

Scientific Research Applications

Anticancer Agent Synthesis

  • A notable application of 2-Chloro-1,3-thiazole-5-carbonyl chloride is in synthesizing novel thiazole and 1,3,4-thiadiazole derivatives, showing potent anticancer activities. For instance, these compounds demonstrate significant in vitro anticancer activity against Hepatocellular carcinoma cell lines (Gomha et al., 2017).

Heterocyclic Compound Synthesis

  • It's also utilized in the synthesis of various heterocyclic compounds, as seen in the preparation of thiazole derivatives from thioamide, showcasing its versatility in chemical reactions and product formations (Hillstrom et al., 2001).

Synthesis of N-Aryl-5-(R-benzyl)-1,3-thiazole-2-amines

  • The compound plays a role in synthesizing N-Aryl-5-(R-benzyl)-1,3-thiazole-2-amines, which are formed in high yield by reacting aldehydes with aryl- and 2-pyridylthioureas (Matiychuk et al., 2010).

Electrophilic Reagent Synthesis

  • It's instrumental in preparing sulfonamides and efficient electrophilic reagents, which can undergo nucleophilic substitution reactions, as seen in the chlorination of 2-methyl-5-methylsulfanyl-4-tosyl-1,3-thiazole (Turov et al., 2014).

Base-catalyzed Condensation

  • In base-catalyzed condensations, it's used to create various thiazole derivatives, indicating its reactivity and utility in complex organic syntheses (Takeda et al., 1972).

Synthesis of Thiazol-2-yl Derivatives

  • Another application involves the synthesis of thiazol-2-yl derivatives, where it undergoes substitution reactions with various acyl chlorides and aldehydes, further showcasing its reactivity and versatility in organic synthesis (Medici et al., 1983).

Nucleophilic Substitution Reactions

  • It's also significant in regioselective nucleophilic substitution reactions, as demonstrated in the study of 4-tosyl-2-phenyl-5-chloro-1,3-thiazole (Turov et al., 2010).

Safety and Hazards

“2-Chloro-1,3-thiazole-5-carbonyl chloride” is a corrosive material that causes burns by all exposure routes. Use of gastric lavage or emesis is contraindicated .

properties

IUPAC Name

2-chloro-1,3-thiazole-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl2NOS/c5-3(8)2-1-7-4(6)9-2/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSJPOBGZMUSPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640406
Record name 2-Chloro-1,3-thiazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

148637-74-5
Record name 2-Chloro-1,3-thiazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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